

The Hydrolysis of Fluroxypyr-Meptyl to Fluroxypyr Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fluroxypyr-meptyl*

Cat. No.: *B042059*

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This technical guide provides an in-depth exploration of the chemical hydrolysis of **fluroxypyr-meptyl** into its herbicidally active form, fluroxypyr acid. The document outlines the critical role of environmental factors, particularly pH and temperature, in this transformation. It further details the experimental protocols for studying this process and the analytical methodologies for the quantification of both the parent ester and its acid metabolite.

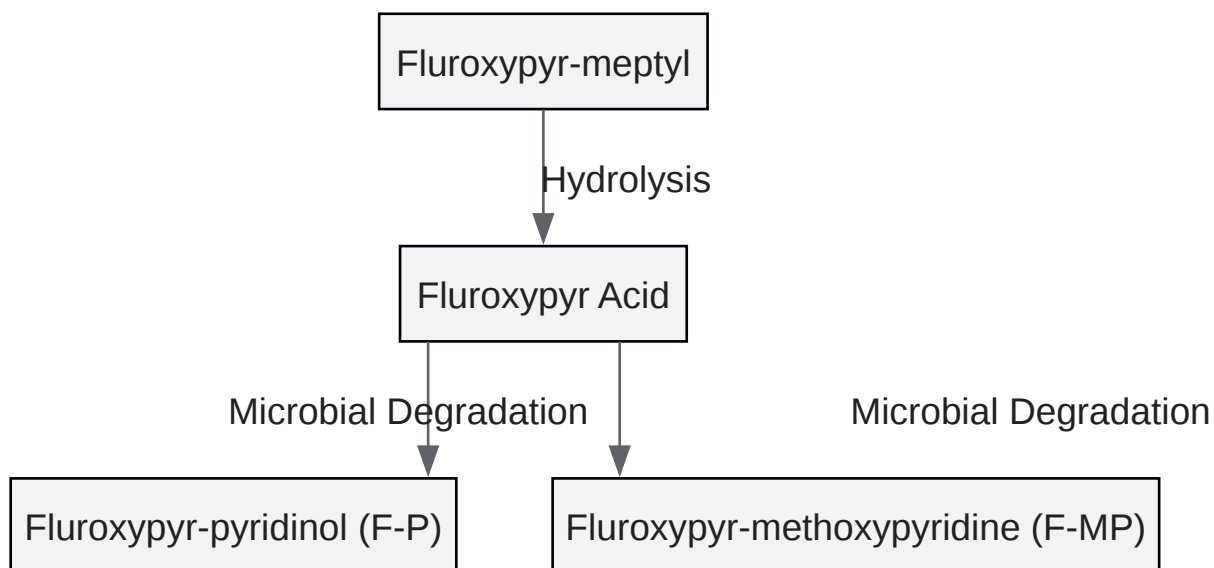
Introduction

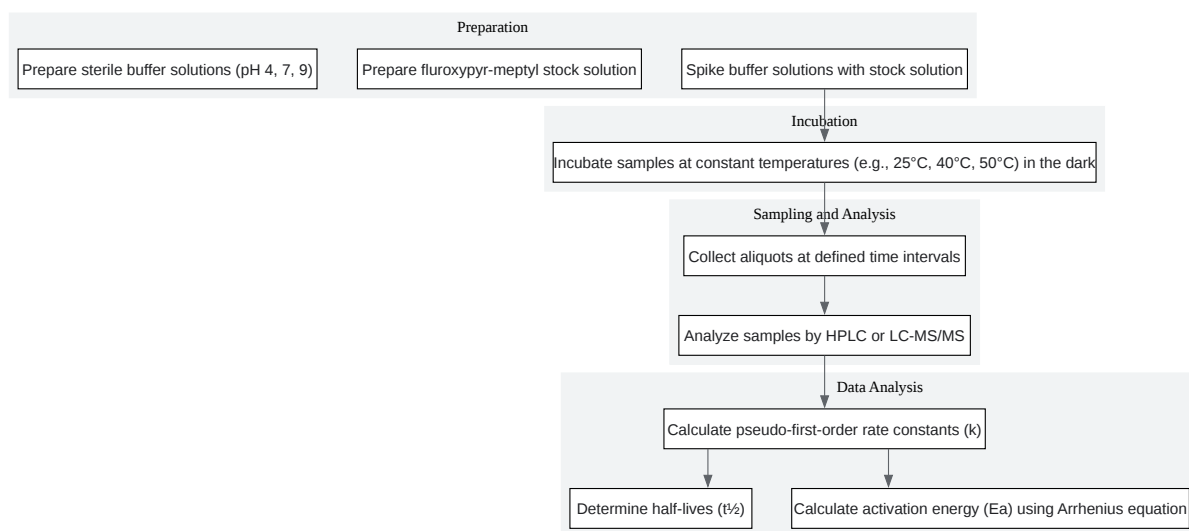
Fluroxypyr-meptyl is a selective, post-emergence herbicide widely used for the control of broadleaf weeds.[1] Its efficacy is dependent on its rapid hydrolysis to fluroxypyr acid within the target plant.[2] This conversion is a critical activation step, as the acid form is responsible for mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the weed.[2] Understanding the kinetics and mechanisms of this hydrolysis is paramount for assessing the environmental fate, persistence, and biological activity of this class of herbicides.

The hydrolysis of **fluroxypyr-meptyl** is primarily an abiotic process influenced by pH and temperature.[3] Generally, the rate of hydrolysis increases significantly under alkaline conditions and at higher temperatures.[3]

Chemical Transformation and Degradation Pathway

The primary transformation is the hydrolysis of the meptyl ester bond of **fluroxypyr-meptyl** to yield fluroxypyr acid and 1-methylheptanol. Subsequently, fluroxypyr acid can undergo further microbial degradation in the environment to form key metabolites. The major degradation products identified are 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (F-P) and 4-amino-3,5-dichloro-2-methoxypyridine (F-MP).[4]





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